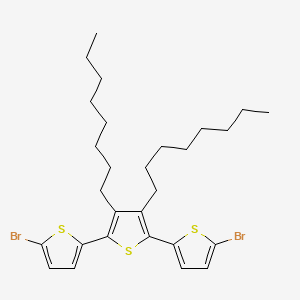
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent electronic properties. This particular compound is characterized by the presence of bromine atoms and octyl chains, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between brominated thiophenes and octyl-substituted thiophenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of unsubstituted thiophenes.
Substitution: The bromine atoms in the compound can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Unsubstituted thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function. The pathways involved in these interactions are often related to the compound’s ability to donate or accept electrons, making it a versatile component in electronic and biological systems .
Comparison with Similar Compounds
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene
Comparison: Compared to these similar compounds, 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is unique due to its longer octyl chains, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics where solution processing is required. Additionally, the presence of bromine atoms allows for further functionalization through substitution reactions, providing a versatile platform for the development of new materials .
Properties
CAS No. |
565184-48-7 |
|---|---|
Molecular Formula |
C28H38Br2S3 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
2,5-bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene |
InChI |
InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28(24-18-20-26(30)32-24)33-27(21)23-17-19-25(29)31-23/h17-20H,3-16H2,1-2H3 |
InChI Key |
BNXJIUWYGDXAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1CCCCCCCC)C2=CC=C(S2)Br)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


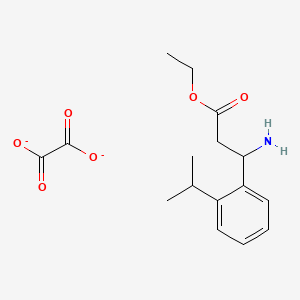
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
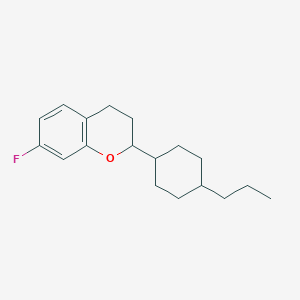
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
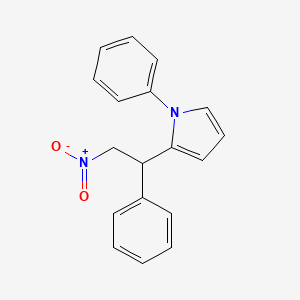


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
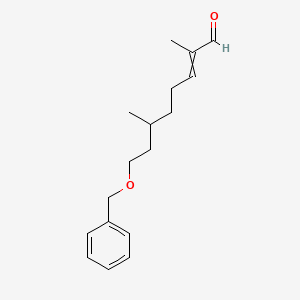
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
